A Technical Guide to the Physicochemical Properties of (1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine
A Technical Guide to the Physicochemical Properties of (1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Molecular Structure Analysis
The rational design of pharmacologically active agents hinges on a deep understanding of a molecule's physicochemical properties.[1][2][4] These characteristics, including ionization, lipophilicity, and solubility, are pivotal in dictating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][5] This guide focuses on (1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine, a molecule whose structural features present both challenges and opportunities in drug design.
Molecular Formula: C₁₂H₂₀N₂ Molecular Weight: 192.30 g/mol
The structure contains a primary amine and a secondary amine, making it a dibasic compound. It also possesses two stereocenters, one at the benzylic carbon of the phenylethyl group and another at the carbon of the aminomethyl group, which implies the existence of four possible stereoisomers (two pairs of diastereomers).
Caption: Structure of (1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine.
In Silico Prediction of Physicochemical Properties
In the absence of empirical data, computational models and quantitative structure-activity relationship (QSAR) methods provide valuable initial estimates of a compound's properties.[1][6][7] These predictions guide experimental design and help prioritize synthetic efforts.
Ionization Constants (pKa)
As a diamine, the molecule will have two distinct pKa values corresponding to the protonation of the two nitrogen atoms. The basicity of amines is influenced by electronic and steric effects.[5][8]
-
Primary Amine (N2): This is a primary aliphatic amine. Its basicity is expected to be typical for such groups.
-
Secondary Amine (N1): This is a secondary amine, but it is sterically hindered by the adjacent bulky groups (phenyl and tert-butyl). The phenyl group also has a mild electron-withdrawing inductive effect.
To form a robust prediction, we can reference the pKa values of its constituent fragments:
-
1-Phenylethylamine: The pKa is reported to be approximately 9.04.[9][10]
-
2-Methyl-1,2-propanediamine: This diamine has reported pKa values of approximately 6.18 (pKa1) and 9.42 (pKa2).[11]
Prediction:
-
pKa1 (most basic site): The secondary amine (N1) is likely the most basic site. Despite some steric hindrance, alkyl substitution generally increases basicity. Its pKa is predicted to be in the range of 9.5 - 10.5 .
-
pKa2 (least basic site): The primary amine (N2) is less substituted. Its pKa is predicted to be in the range of 8.5 - 9.5 .
These values suggest that at physiological pH (~7.4), the molecule will be predominantly in its mono-protonated state, with a significant population of the di-protonated species.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity, which influences membrane permeability and protein binding.[1][2] It can be estimated using additive models based on atomic or fragmental contributions.[6][12]
-
Contributing Factors: The molecule has significant nonpolar character from the phenyl ring and the six alkyl carbons. The two amine groups provide hydrophilic character.
-
Reference Value: 1-Phenylethylamine has a reported logP of 1.31.[9]
-
Prediction: Adding the C₄H₁₀N fragment will increase the lipophilicity. Computational tools (e.g., ALOGP, cLogP) would likely predict a logP value in the range of 2.0 to 3.0 . This moderate lipophilicity suggests a good balance between aqueous solubility and membrane permeability.[1]
Aqueous Solubility (logS)
Aqueous solubility is fundamental for drug delivery and formulation. It is influenced by both lipophilicity and the energy required to break the crystal lattice of the solid form.
-
Influencing Factors: The two polar amine groups are capable of hydrogen bonding with water, which will enhance solubility.[13] However, the large nonpolar surface area will counteract this. The basicity of the amines means that solubility will be highly pH-dependent, increasing significantly at pH values below the pKa's due to the formation of more soluble ammonium salts.
-
Prediction: The intrinsic solubility (of the free base) is predicted to be low to moderate. The logS value (in mol/L) is estimated to be in the range of -2.5 to -3.5 .
Table 1: Summary of Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | 192.30 g/mol | Compliant with typical "rule-of-five" guidelines. |
| pKa1 | 9.5 - 10.5 | Molecule will be positively charged at physiological pH. |
| pKa2 | 8.5 - 9.5 | Significant dicationic population at physiological pH. |
| logP | 2.0 - 3.0 | Good potential for membrane permeability.[1][2] |
| logS (intrinsic) | -2.5 to -3.5 | May require formulation strategies (e.g., salt formation) to enhance solubility. |
Experimental Determination Protocols
The following section details the standard, validated methodologies for the precise determination of the key physicochemical properties. These protocols are designed to be self-validating and provide the high-quality data necessary for regulatory submissions and lead optimization.[2]
Caption: General workflow for the determination of physicochemical properties.
pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa values from the resulting titration curve.[14][15][16]
Methodology:
-
Calibration: Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[14][15]
-
Sample Preparation: Prepare a ~1 mM solution of the compound in deionized water. To ensure constant ionic strength, add KCl to a final concentration of 0.15 M.[14][15]
-
Acidification: Acidify the solution to ~pH 2.0 with a standardized 0.1 M HCl solution. Purge the solution with nitrogen to remove dissolved CO₂.[14][15]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of standardized 0.1 M NaOH.[14]
-
Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until ~pH 12.
-
Analysis: Plot pH versus the volume of NaOH added. The two pKa values correspond to the pH at the half-equivalence points. These can be precisely determined from the maxima of the first derivative plot (ΔpH/ΔV vs. V).
-
Replication: Perform the titration in triplicate to ensure reproducibility.[14]
logP Determination by Shake-Flask Method (OECD 107)
This is the gold-standard method for determining the n-octanol/water partition coefficient.[17] It directly measures the concentration of the analyte in two immiscible phases at equilibrium.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. Use a suitable buffer for the aqueous phase (e.g., phosphate buffer at pH 7.4) to control the ionization state of the compound.
-
Sample Preparation: Prepare a stock solution of the compound in n-octanol. The final concentration should not exceed 0.01 M in either phase.[18]
-
Partitioning: In a suitable vessel, combine the n-octanol stock solution and the pre-saturated aqueous buffer at a known volume ratio.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24 hours).[19]
-
Phase Separation: Separate the two phases by centrifugation to prevent emulsion formation.[17]
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
Replication: The experiment should be performed with at least two different starting concentrations and volume ratios to ensure consistency.[17][19]
Thermodynamic Aqueous Solubility
This method determines the equilibrium solubility of a compound, which is a more accurate representation than kinetic solubility for lead optimization and pre-formulation studies.[20][21][22]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a specific buffer (e.g., phosphate-buffered saline, pH 7.4).[22][23] The excess solid is crucial to ensure a saturated solution is formed at equilibrium.
-
Equilibration: Seal the vials and agitate them in a shaker incubator at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure equilibrium is reached.[20][21]
-
Separation: After incubation, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid from the saturated solution.[20][23]
-
Quantification: Prepare a calibration curve using standard solutions of the compound. Analyze the clear filtrate by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.[20][23]
-
Reporting: The solubility is reported in units such as µg/mL or µM. The pH of the saturated solution should also be measured and reported.[22]
Conclusion: Integrating Data for Drug Design
The physicochemical profile of (1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine, established through the predictive and experimental workflows outlined in this guide, is fundamental to its development as a potential therapeutic agent.
-
The pKa values will define the compound's charge state in different biological compartments, directly impacting its interaction with targets, membrane permeability, and solubility.
-
The logP value provides a quantitative measure of its lipophilicity, which must be carefully balanced to achieve sufficient membrane passage for absorption and target engagement without causing issues related to metabolic instability or toxicity.[1]
-
The aqueous solubility data is critical for developing viable formulations for both in vitro screening and in vivo administration.
By systematically predicting, measuring, and interpreting these core properties, researchers can make informed decisions, optimize molecular structures, and ultimately increase the probability of success in the complex process of drug discovery.[2][3]
Caption: Predicted ionization states as a function of pH.
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